molecular formula C8H12O2 B13834383 Hexahydro-5H-oxireno[2,3-c]benzofuran

Hexahydro-5H-oxireno[2,3-c]benzofuran

Cat. No.: B13834383
M. Wt: 140.18 g/mol
InChI Key: MZCOEIICNYTWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-5H-oxireno[2,3-c]benzofuran is a complex organic compound with the molecular formula C8H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-5H-oxireno[2,3-c]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of salicylaldehyde derivatives and epoxides, which undergo cyclization to form the benzofuran ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-5H-oxireno[2,3-c]benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of products .

Scientific Research Applications

Hexahydro-5H-oxireno[2,3-c]benzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexahydro-5H-oxireno[2,3-c]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Hexahydro-5H-oxireno[2,3-c]benzofuran can be compared with other benzofuran derivatives, such as:

    2-Benzoylbenzo[b]furan: Known for its biological activities and use in medicinal chemistry.

    Aurones: Compounds with similar structural features and biological activities.

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,3a,4,5,6,7-hexahydro-1aH-oxireno[2,3-c][1]benzofuran

InChI

InChI=1S/C8H12O2/c1-2-4-8-6(3-1)9-5-7(8)10-8/h6-7H,1-5H2

InChI Key

MZCOEIICNYTWON-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)OCC2O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.